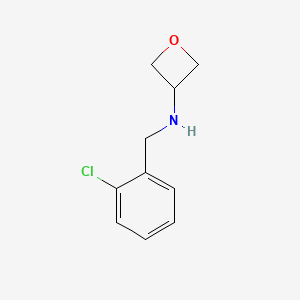

N-(2-Chlorobenzyl)oxetan-3-amine

Description

Structural Context within Oxetane-Containing Chemical Entities

N-(2-Chlorobenzyl)oxetan-3-amine is a secondary amine where the nitrogen atom is bonded to both an oxetan-3-yl group and a 2-chlorobenzyl group. This places it within the family of 3-amino-oxetane derivatives. The commercial availability of building blocks like oxetan-3-one and 3-amino-oxetane facilitates the synthesis of such derivatives through methods like reductive amination. nih.gov

The core of the molecule is the oxetane (B1205548), a four-membered cyclic ether. The substitution is at the 3-position, which is a common feature in many research compounds due to the synthetic accessibility and relative stability of this substitution pattern. nih.govacs.org The 2-chlorobenzyl group introduces an aromatic ring with a chlorine substituent at the ortho position, providing steric and electronic features that can influence molecular interactions.

| Component | Structural Feature | Significance |

| Oxetane Ring | 4-membered cyclic ether | Introduces polarity, three-dimensionality, and metabolic stability. |

| Secondary Amine | -NH- linker | Acts as a hydrogen bond donor/acceptor and influences basicity. |

| 2-Chlorobenzyl Group | Substituted aromatic ring | Affects lipophilicity and potential for specific steric/electronic interactions. |

| Overall Structure | Fused scaffold | Combines the properties of each component into a single molecule. |

Significance of the Oxetane Ring and Amine Moiety in Modern Chemical Scaffolds

The individual components of N-(2-Chlorobenzyl)oxetan-3-amine are well-regarded in medicinal chemistry for their ability to impart favorable "drug-like" properties to molecular scaffolds. acs.org

The Oxetane Ring: This small, polar, three-dimensional heterocycle has gained significant traction in drug discovery. nih.govnih.gov Its incorporation into a molecule can lead to profound improvements in key physicochemical properties. acs.org Oxetanes are often used as bioisosteres—substitutes for other chemical groups—such as gem-dimethyl or carbonyl groups. nih.gov This substitution can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity without adding significant molecular weight. scirp.orgias.ac.in The strained ring system also features an oxygen atom with exposed lone pairs, making the oxetane an effective hydrogen-bond acceptor. acs.org

The Amine Moiety: Amines are fundamental building blocks in a vast number of pharmaceuticals. diplomatacomercial.comwhamine.com Their ability to form hydrogen bonds and ionic interactions is critical for drug-target binding. whamine.com The basicity of the amine group, which can be modulated by adjacent chemical structures, is crucial for a drug's solubility, permeability, and pharmacokinetic profile. diplomatacomercial.com In the case of N-(2-Chlorobenzyl)oxetan-3-amine, the secondary amine provides a flexible linker and a site for hydrogen bonding. Notably, the presence of an adjacent oxetane ring has been shown to reduce the basicity of the amine due to the electron-withdrawing inductive effect of the ring's oxygen atom. nih.govnih.gov This modulation of pKa can be a critical tool in fine-tuning a molecule's properties. acs.org

| Moiety | Contribution to Molecular Properties |

| Oxetane Ring | • Increases aqueous solubility. scirp.org • Enhances metabolic stability. acs.org • Provides a 3D structural element. acs.org • Acts as a hydrogen bond acceptor. acs.org • Can serve as a bioisostere for gem-dimethyl or carbonyl groups. nih.gov |

| Amine Moiety | • Serves as a key building block for active pharmaceutical ingredients (APIs). diplomatacomercial.com • Facilitates drug-target interactions via hydrogen bonding. whamine.com • Influences solubility and bioavailability. diplomatacomercial.com • Basicity (pKa) can be tuned to optimize pharmacokinetics. nih.gov |

Overview of Key Research Trajectories for N-(2-Chlorobenzyl)oxetan-3-amine and Related Analogs

While specific academic studies focused solely on N-(2-Chlorobenzyl)oxetan-3-amine are not prevalent in the literature, the research trajectories for its constituent parts and closely related analogs are well-established. These molecules are primarily explored as building blocks or intermediates in the synthesis of more complex, biologically active compounds.

One significant area of research involves the use of substituted 3-amino-oxetanes as isosteres for amide bonds. researchgate.net This strategy is employed to fine-tune pharmacokinetic properties, overcome metabolic liabilities, or secure intellectual property for new chemical entities. The synthesis of diverse libraries of amino-oxetanes allows for broad exploration of chemical space in drug discovery programs. researchgate.netmdpi.com

Furthermore, analogs such as N-(2-Bromobenzyl)oxetan-3-amine have been identified as "Protein Degrader Building Blocks," indicating their utility in the burgeoning field of targeted protein degradation. calpaclab.com This suggests that the N-(halobenzyl)oxetan-3-amine scaffold is valuable for constructing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) that are designed to selectively eliminate disease-causing proteins.

The synthesis of substituted benzylamines, in general, is a robust area of chemical research, as these motifs are present in a wide array of pharmaceuticals and natural products. ias.ac.inmdpi.com Academic efforts continue to focus on developing novel and efficient synthetic routes to access these valuable compounds. acs.orgacs.org Therefore, the primary research trajectory for N-(2-Chlorobenzyl)oxetan-3-amine and its analogs is their application as versatile intermediates and structural motifs in the design and synthesis of novel chemical probes and potential therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKLFUTXXQJRKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343967-18-9 | |

| Record name | N-[(2-chlorophenyl)methyl]oxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 2 Chlorobenzyl Oxetan 3 Amine and Its Derivatives

Strategies for Oxetane (B1205548) Ring Construction and Functionalization

The construction of the four-membered oxetane ring is a synthetic challenge due to its inherent ring strain. acs.org However, a variety of methods have been developed to overcome this, enabling access to a wide range of functionalized oxetane building blocks. These strategies are foundational for the subsequent synthesis of N-(2-chlorobenzyl)oxetan-3-amine.

Photoredox-Catalyzed Approaches to 3-Oxetanols

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling novel functionalizations of cyclic structures. acs.org While direct photoredox synthesis of 3-oxetanols is an area of ongoing research, related transformations highlight the potential of this approach. For instance, photoredox catalysis can be used to generate tertiary radicals at the 3-position of oxetane rings from precursors like 3-aryl-3-carboxylic acid oxetanes. acs.orgchemrxiv.org These radicals can then undergo further reactions, such as conjugate additions. acs.orgchemrxiv.org

Another relevant application is the photoredox-catalyzed hydroxymethylation of β-ketoesters, which can lead to the formation of bicyclic lactones containing a hydroxyl group. rsc.org These examples demonstrate the capability of photoredox catalysis to install hydroxyl functionalities and create complex scaffolds that could be adapted for the synthesis of 3-oxetanols, which are key precursors for oxetan-3-amine. The general principle involves the generation of a radical which can then be trapped by a hydroxyl source or a synthetic equivalent.

Horner–Wadsworth–Emmons Reactions in Oxetane Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the formation of alkenes with high stereoselectivity. wikipedia.orgnumberanalytics.com In the context of oxetane synthesis, the HWE reaction is particularly valuable for functionalizing the commercially available oxetan-3-one. chemrxiv.org By reacting oxetan-3-one with a stabilized phosphonate (B1237965) ylide, such as a phosphonoacetate, α,β-unsaturated esters like methyl 2-(oxetan-3-ylidene)acetate can be synthesized. chemrxiv.orgmdpi.com

This transformation is significant as it converts the keto-group of oxetan-3-one into a versatile exocyclic double bond, which can then serve as a handle for further functionalization. chemrxiv.org For example, the resulting α,β-unsaturated ester can undergo Michael additions, dihydroxylation, or other modifications to introduce diverse substituents at the 3-position of the oxetane ring. chemrxiv.org

Table 1: Horner-Wadsworth-Emmons Reaction with Oxetan-3-one

| Reactant 1 | Reactant 2 | Product | Significance |

| Oxetan-3-one | Stabilized phosphonate ylide | α,β-Unsaturated oxetane ester | Creates a functionalizable exocyclic double bond. chemrxiv.orgmdpi.com |

Intramolecular Cyclization Techniques for Oxetane Formation

Intramolecular cyclization is a fundamental and common strategy for constructing the oxetane ring, despite the kinetic challenges posed by the formation of a four-membered ether. acs.org These reactions typically involve the formation of a carbon-oxygen bond from a suitable acyclic precursor.

One of the most common methods is the intramolecular Williamson etherification. magtech.com.cn This involves the deprotonation of a 1,3-diol derivative, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate). The resulting alkoxide then displaces the leaving group to form the oxetane ring. acs.org This method requires careful control of reaction conditions to favor the 4-exo-tet cyclization over competing intermolecular reactions.

Another approach is the cyclization of 3,4-epoxy-alcohols. rsc.org Under basic conditions, the alcohol can be deprotonated to open the adjacent epoxide ring, forming the oxetane. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, also provides a direct route to oxetanes. magtech.com.cn

Utilization of Oxetan-3-one and 3-Amino-Oxetane Building Blocks

Oxetan-3-one is a highly valuable and commercially available building block for the synthesis of a wide array of 3-substituted oxetanes. acs.orgnih.govorganic-chemistry.org Its ketone functionality allows for a multitude of transformations. For instance, it can undergo Grignard reactions to introduce alkyl or aryl groups and form tertiary oxetan-3-ols. chemrxiv.org Reductive amination of oxetan-3-one is a direct and efficient method to produce 3-amino-oxetanes. enamine.netnih.gov

3-Amino-oxetane itself is a key intermediate. It can be synthesized from 3-hydroxyoxetane via conversion to a tosylate, followed by reaction with an azide (B81097) source and subsequent reduction. acs.org Once formed, 3-amino-oxetane can be functionalized through N-alkylation or N-acylation reactions to introduce a wide variety of substituents, including the 2-chlorobenzyl group required for the target molecule. acs.org A recently developed modular synthesis involves reacting oxetan-3-one with an amine and benzotriazole (B28993) to form a stable intermediate that can then react with organometallic reagents to yield diverse amino-oxetanes. enamine.netnih.govthieme-connect.com

Amination Reactions and Alkylation of the Oxetane-3-amine Scaffold

The final steps in the synthesis of N-(2-chlorobenzyl)oxetan-3-amine involve the formation of the C-N bond between the oxetane ring and the 2-chlorobenzyl moiety. This can be achieved through various amination or alkylation strategies. A direct and common approach is the alkylation of 3-amino-oxetane with 2-chlorobenzyl chloride or bromide. This nucleophilic substitution reaction, typically carried out in the presence of a base, directly yields the desired product. google.com

Alternatively, reductive amination of oxetan-3-one with 2-chlorobenzylamine (B130927) provides another convergent route to N-(2-chlorobenzyl)oxetan-3-amine. This one-pot procedure involves the formation of an intermediate imine or enamine, which is then reduced in situ by a suitable reducing agent like sodium triacetoxyborohydride (B8407120).

Aza-Michael Addition Strategies for Amine Incorporation

The aza-Michael addition, or the conjugate addition of an amine to an electron-deficient alkene, is a powerful method for C-N bond formation. frontiersin.orgresearchgate.net This strategy can be applied to the synthesis of functionalized oxetane amines. For example, the α,β-unsaturated oxetane esters, synthesized via the HWE reaction from oxetan-3-one, are excellent Michael acceptors. mdpi.com

The reaction of these activated oxetanes with an appropriate amine nucleophile can introduce the amino group at the 3-position. While direct aza-Michael addition of 2-chlorobenzylamine would lead to a different structural isomer, this methodology is crucial for creating a variety of oxetane amino acid derivatives and other complex structures that can be further elaborated. mdpi.com The reaction is often promoted by a base and can proceed under mild conditions. mdpi.com

Table 2: Key Synthetic Intermediates and Building Blocks

| Compound Name | Structure | Role in Synthesis |

| Oxetan-3-one | C4H4O2 | Versatile starting material for various 3-substituted oxetanes. chemrxiv.orgnih.gov |

| 3-Amino-oxetane | C3H7NO | Key intermediate for N-alkylation to form the target compound. acs.org |

| 3-Hydroxyoxetane | C3H6O2 | Precursor to 3-amino-oxetane. acs.org |

| Methyl 2-(oxetan-3-ylidene)acetate | C7H10O3 | Product of HWE reaction; a Michael acceptor for further functionalization. chemrxiv.orgmdpi.com |

| 2-Chlorobenzylamine | C7H8ClN | Amine source for reductive amination or for forming the final product. |

| 2-Chlorobenzyl chloride | C7H6Cl2 | Alkylating agent for the N-alkylation of 3-amino-oxetane. |

Reductive Amination Applications in Oxetane-Amine Synthesis

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. acs.org This reaction facilitates the formation of carbon-nitrogen bonds by reacting a carbonyl compound, such as an aldehyde or ketone, with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. google.comnih.gov This one-pot procedure is highly favored in pharmaceutical synthesis due to its operational simplicity and the use of mild reaction conditions. acs.org

The synthesis of N-(2-Chlorobenzyl)oxetan-3-amine is readily achieved through the reductive amination of oxetan-3-one with 2-chlorobenzylamine. The process typically begins with the nucleophilic attack of the amine on the ketone, forming a hemiaminal intermediate that subsequently dehydrates to an imine. This imine is then reduced to the final secondary amine product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the imine over the starting ketone. acs.orggoogle.com The reaction is often carried out in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at ambient temperature.

The choice of reducing agent and reaction conditions is crucial for achieving high yields and minimizing side products. For instance, using STAB often provides clean reactions with high efficiency for a wide range of substrates, including those with sensitive functional groups like the chloro-substituent on the aromatic ring. acs.org

| Entry | Amine | Reducing Agent | Solvent | Yield (%) |

| 1 | 2-Chlorobenzylamine | NaBH(OAc)₃ | DCE | 92 |

| 2 | 2-Chlorobenzylamine | NaBH₃CN | MeOH | 88 |

| 3 | Benzylamine | NaBH(OAc)₃ | DCM | 95 |

| 4 | 4-Fluorobenzylamine | NaBH(OAc)₃ | DCE | 91 |

This table presents representative data for the reductive amination of oxetan-3-one with various benzylamines under typical conditions.

Cross-Coupling Methodologies for Scaffold Diversification

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the diversification of core molecular structures. For a scaffold like N-(2-Chlorobenzyl)oxetan-3-amine, these methods allow for the modification of the chlorobenzyl moiety, opening avenues to a wide array of novel derivatives.

Suzuki–Miyaura Cross-Coupling in Oxetane Derivative Synthesis

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or pseudohalide. nih.govnih.gov Its significance is highlighted by its broad functional group tolerance and the commercial availability of a vast number of boronic acids. mdpi.comenamine.net

In the context of N-(2-Chlorobenzyl)oxetan-3-amine, the aryl chloride on the benzyl (B1604629) group serves as a handle for Suzuki-Miyaura coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, significantly expanding the chemical space around the core scaffold. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or toluene. nih.govresearchgate.net The choice of ligand for the palladium catalyst can be critical for achieving high yields, especially with less reactive aryl chlorides. Bulky, electron-rich phosphine (B1218219) ligands have proven effective in these transformations. researchgate.net

| Entry | Boronic Acid | Catalyst / Ligand | Base | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 89 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 78 |

| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 75 |

This table illustrates the diversification of the N-(2-Chlorobenzyl)oxetan-3-amine scaffold via Suzuki-Miyaura coupling with various boronic acids. Yields are representative for such transformations.

Nickel-Catalyzed Cross-Couplings with Aminooxetanyl Radicals

Nickel catalysis has emerged as a powerful alternative and complement to palladium, particularly in reactions involving challenging electrophiles or radical intermediates. nih.govorganic-chemistry.org Nickel catalysts can facilitate the coupling of two different electrophiles, a process known as cross-electrophile coupling, often involving radical pathways. nii.ac.jpnih.gov These methods are appealing as they utilize readily available starting materials. nih.gov

The diversification of the N-(2-Chlorobenzyl)oxetan-3-amine scaffold can be envisioned through nickel-catalyzed reactions involving aminooxetanyl radicals. One potential strategy involves the generation of a benzyl radical from a suitable N-(2-halobenzyl)oxetan-3-amine precursor, which then couples with another aryl halide. For instance, nickel-catalyzed reductive cross-coupling reactions between benzyl chlorides and aryl chlorides have been developed using manganese or zinc as a reductant. nih.govorganic-chemistry.org These reactions often proceed through a Ni(0)/Ni(II) catalytic cycle and can be rendered asymmetric through the use of chiral ligands. organic-chemistry.orgnih.gov

A more direct approach to aryl aminooxetanes involves the synergistic combination of photoredox and nickel catalysis. This dual catalytic system can generate challenging tertiary radicals from readily available oxetanyl amino acid building blocks, which are then coupled with aryl halides. nih.gov This method provides rapid access to diverse oxetane scaffolds under mild conditions and with broad functional group tolerance. The mechanism can involve the capture of the alkyl radical by a Ni(II) species, expanding the scope of cross-coupling and promoting reductive elimination through high-valent nickel intermediates. nih.gov

Stereoselective Synthesis of Chiral Oxetane-Containing Amines

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers can exhibit vastly different biological activities. The development of stereoselective methods to access chiral oxetane-containing amines is therefore a critical area of research.

One effective strategy for accessing chiral amines is the diastereoselective reduction of chiral sulfinyl ketimines. nih.gov This method, often referred to as the Ellman method, involves the condensation of a ketone (oxetan-3-one) with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. nih.govresearchgate.net Subsequent diastereoselective reduction of this imine with a hydride source, followed by acidic removal of the chiral auxiliary, yields the desired chiral primary amine (in this case, chiral oxetan-3-amine). This enantiomerically enriched amine can then be alkylated with 2-chlorobenzyl bromide to furnish chiral N-(2-Chlorobenzyl)oxetan-3-amine.

Alternatively, asymmetric catalytic methods can be employed. For instance, iridium-catalyzed reductive couplings of oxetan-3-one with partners like allylic acetates can produce highly enantiomerically enriched chiral α-stereogenic oxetanols. nih.gov These chiral alcohols can then be converted into the corresponding chiral amines through standard functional group manipulations. Another approach is the direct asymmetric reductive amination of oxetan-3-one, using a chiral catalyst such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, to directly generate the chiral amine product in a single step. acs.org

| Method | Key Step | Chiral Source | Typical Diastereomeric/Enantiomeric Excess |

| 1 | Diastereoselective Reduction | (R)-tert-Butanesulfinamide | >95% de |

| 2 | Asymmetric Reductive Amination | Chiral Phosphoric Acid Catalyst | 85-95% ee |

| 3 | Iridium-Catalyzed Reductive Coupling | Chiral BINAP-type Ligand | >98% ee (for oxetanol) |

| 4 | Enzymatic Resolution | Lipase | >99% ee (for precursor) |

This table summarizes various strategies for the stereoselective synthesis of chiral amines containing an oxetane ring, with typical selectivity values reported in the literature.

Chemical Reactivity and Mechanistic Studies of N 2 Chlorobenzyl Oxetan 3 Amine Analogs

Exploration of Oxidation Reactions of the Amine and Oxetane (B1205548) Ring

The oxidation of N-(2-Chlorobenzyl)oxetan-3-amine analogs can proceed at two primary sites: the secondary amine and, under more forcing conditions, the benzylic C-H bond. The oxetane ring itself is generally stable to mild oxidizing conditions.

A significant oxidative pathway for N-benzyl amines is the cleavage of the C-N bond, known as oxidative debenzylation, to yield the corresponding primary amine or, with further oxidation, other products. researchgate.net This transformation can be achieved using a variety of reagents. For instance, treatment with ceric ammonium (B1175870) nitrate (B79036) (CAN) can effect the clean N-debenzylation of tertiary N-benzyl amines. researchgate.net Another metal-free approach involves the generation of a bromo radical from an alkali metal bromide (e.g., NaBr) and an oxidant like Oxone. acs.orgorganic-chemistry.org This radical selectively abstracts a hydrogen atom from the benzylic position, initiating a sequence that leads to the cleavage of the C-N bond and formation of the debenzylated amine and 2-chlorobenzaldehyde. organic-chemistry.org

Electrochemical methods also provide a green and efficient route for the oxidative cleavage of the benzylic C-N bond, often using water as the oxygen source and avoiding the need for metal catalysts or chemical oxidants. mdpi.com While the oxetane ring is generally robust, harsh oxidation conditions could potentially lead to its degradation, though this is a less common pathway compared to the reactions involving the amine functionality.

| Reaction Type | Substrate Type | Reagents & Conditions | Product(s) | Reference(s) |

|---|---|---|---|---|

| Oxidative Debenzylation | N-Benzyl Amides/Ethers | NaBr or KBr, Oxone, MeCN/H₂O, RT | Amides, Carbonyls | acs.org, organic-chemistry.org |

| Oxidative Debenzylation | Tertiary N-Benzyl Amines | Ceric Ammonium Nitrate (CAN), aq. MeCN | Secondary Amines | researchgate.net |

| Electrochemical C-N Cleavage | Benzylamines | Graphite electrodes, electrolyte (e.g., Bu₄NBF₄), MeCN/H₂O | Aldehydes/Ketones, Amines | mdpi.com |

| Oxidative C-N Cleavage | N,N-Dibenzylanilines | Visible light, photoredox catalyst, (NH₄)₂S₂O₈ | Secondary Amides | organic-chemistry.org |

Investigation of Reduction Pathways and Product Derivatization

The primary reduction pathway for N-(2-Chlorobenzyl)oxetan-3-amine analogs involves the hydrogenolysis of the N-benzyl group. This is a common and efficient method for deprotection of benzylamines to furnish the corresponding primary amines. nih.gov

Catalytic hydrogenation is the most widely employed method, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. nih.gov The reaction proceeds under relatively mild conditions, which generally leave the oxetane ring and the chloro-substituent on the aromatic ring intact. To mitigate catalyst poisoning by the amine product, the reaction is sometimes carried out in the presence of an acid, which forms the ammonium salt. nih.gov An alternative approach uses a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C), which can facilitate the reaction and allow for easy, reusable catalyst removal. nih.gov

The resulting primary amine, oxetan-3-amine, is a versatile building block for further derivatization. It can undergo a wide range of reactions typical of primary amines, such as acylation to form amides, alkylation to form secondary or tertiary amines, or reductive amination with aldehydes and ketones. This allows for the synthesis of a diverse library of substituted oxetane compounds.

| Reaction Type | Substrate Type | Reagents & Conditions | Product(s) | Reference(s) |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | N-Benzyl Amines | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | Primary or Secondary Amines | nih.gov |

| Facilitated Hydrogenolysis | N-Benzyl Amines | H₂, Pd/C, Nb₂O₅/C, MeOH, RT | Deprotected Amines | nih.gov |

| Reductive Amination | Oxetan-3-one, Amines | Reducing agent (e.g., NaBH(OAc)₃) | N-Substituted Oxetan-3-amines | researchgate.net |

| Hydrophosphonylation | N-Benzyl Imines | Chiral thiourea (B124793) catalyst, HPO(OR)₂ | α-Amino Phosphonic Acids | organic-chemistry.org |

Nucleophilic Substitution Reactions on the Oxetane Ring

The strained four-membered ring of the oxetane moiety is susceptible to nucleophilic attack, making it a key site for reactivity. acs.org In N-(2-Chlorobenzyl)oxetan-3-amine analogs, nucleophilic substitution can occur either at the nitrogen atom or, more characteristically, on the oxetane ring itself.

While the secondary amine can act as a nucleophile and undergo further alkylation to form a tertiary amine, this is often a competing side reaction in syntheses targeting the secondary amine. chemguide.co.uk More significant are the reactions where an external nucleophile attacks one of the methylene (B1212753) carbons of the oxetane ring, leading to a ring-opened product. These reactions are a subset of ring-opening reactions but are driven by the direct SN2 displacement mechanism.

Under neutral or basic conditions, strong nucleophiles will preferentially attack the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn This regioselectivity is a hallmark of SN2 reactions on unsymmetrically substituted cyclic ethers. For 3-substituted oxetanes, this means the attack occurs at the C2 or C4 position. For example, amines, thiols, and organometallic reagents can open the oxetane ring to yield 1,3-difunctionalized propane (B168953) derivatives. tandfonline.comresearchgate.net

| Reaction Type | Substrate | Nucleophile | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| SN2 Ring Opening | 2-Vinyloxetane | Dithiophosphoric Acid | Transition-metal free | Z-Allylic Thioether | researchgate.net |

| SN2 Ring Opening | Oxetane | Aniline, Pyrrolidine | MgBr₂·OEt₂ (cat.), RT | 3-Amino-propan-1-ols | tandfonline.com |

| SN2-type Substitution | Benzyl (B1604629) Bromide | Substituted Benzylamines | Methanol | Dibenzylamines | researchgate.net |

| Further Alkylation | Primary/Secondary Amine | Alkyl Halide | Base | Secondary/Tertiary Amine | chemguide.co.uk |

Ring-Opening Reactions and Formation of Reactive Intermediates

The high ring strain energy of the oxetane ring (approximately 106 kJ/mol) is a primary driving force for its cleavage. tandfonline.com Ring-opening can be initiated by a variety of reagents and conditions, proceeding through different mechanistic pathways and forming key reactive intermediates. magtech.com.cnchemrxiv.org

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, which activates the ring towards nucleophilic attack. tandfonline.com This activation facilitates cleavage of a C-O bond to form a stabilized carbocationic intermediate, particularly at the more substituted carbon if one exists. magtech.com.cn Subsequent attack by a weak nucleophile, which can be the counter-ion of the acid or the solvent, leads to the ring-opened product. For example, treatment of 3-aminooxetanes with trifluoroacetic acid can lead to intramolecular nucleophilic substitution and the formation of oxazolidinones. acs.org

Nucleophile-Driven Ring-Opening: As discussed previously, strong nucleophiles can open the oxetane ring without the need for acid catalysis. tandfonline.com This is a versatile method for introducing a wide range of functionalities. The reaction of 3-aminooxetanes with species like isocyanates or carbon disulfide can lead to formal [3+2] annulation reactions, providing rapid access to five-membered heterocycles such as iminooxazolidines and iminothiazolidines. rsc.org This showcases the amphoteric nature of 3-aminooxetanes, which act as both a nucleophile (the amine) and an electrophile (the oxetane ring). rsc.org

| Reaction Type | Substrate Type | Reagents/Conditions | Intermediate | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Acid-Catalyzed Intramolecular Ring Opening | 3-Aryloxetan-3-ols | Lewis/Brønsted Acid | Carbocation | 2,3-Dihydrobenzofurans | beilstein-journals.org |

| Lewis Acid-Catalyzed Ring Opening | Oxetane | n-BuLi, BF₃·OEt₂ | Activated Oxetane Complex | 1,3-Diol derivatives | tandfonline.com |

| Formal [3+2] Annulation | 3-Aminooxetanes | Isocyanates, FeCl₃ (cat.) | Zwitterionic Species | Iminooxazolidines | rsc.org |

| Formal [3+2] Annulation | 3-Aminooxetanes | CS₂, RT | Zwitterionic Species | Iminothiazolidines | rsc.org |

| Radical Ring Opening | Oxetanes | Vitamin B₁₂, light/reductant | Alkyl Radical | Functionalized Alcohols | chemrxiv.org |

Influence of the Amine Functional Group on General Reactivity and Hydrogen Bonding Capabilities

The interplay between the amine and the oxetane ring significantly influences the molecule's physicochemical properties and reactivity. The oxetane ring exerts a powerful inductive electron-withdrawing effect. nih.gov This effect propagates through the sigma bonds and has a profound impact on the basicity of the amine.

Studies have shown that placing an oxetane ring alpha to an amine, as in N-substituted oxetan-3-amines, reduces the pKₐ of the amine by approximately 2.7 units compared to an analogous acyclic amine. nih.gov This substantial decrease in basicity (making the amine about 500 times less basic) is a critical feature in medicinal chemistry for modulating the ionization state of drug candidates at physiological pH. nih.gov

The N-(2-Chlorobenzyl)oxetan-3-amine molecule possesses both hydrogen bond donor (the N-H group of the secondary amine) and acceptor sites. The oxygen atom of the oxetane is an excellent hydrogen bond acceptor, a consequence of the exposed nature of its lone pairs due to the strained C-O-C bond angle. acs.orgnih.gov Its hydrogen-bond-accepting ability is considered stronger than that of other cyclic ethers like tetrahydrofuran (B95107) and even competes with carbonyl groups found in esters and ketones. acs.orgnih.gov The secondary amine provides a proton-donating site, allowing the molecule to participate in intermolecular hydrogen bonding networks, which can influence crystal packing, solubility, and interactions with biological targets. researchgate.netrsc.org

| Property | Observation | Consequence | Reference(s) |

|---|---|---|---|

| Amine Basicity (pKₐ) | Oxetane α to amine reduces pKₐ by ~2.7 units. | Significantly less basic than typical alkylamines. | nih.gov |

| Hydrogen Bond Acceptance | Oxetane oxygen is a strong H-bond acceptor. | Stronger than THF, ketones, esters. Influences solubility and binding. | acs.org, nih.gov |

| Hydrogen Bond Donation | Secondary amine N-H group acts as an H-bond donor. | Can form intermolecular H-bonds, affecting physical properties. | researchgate.net, rsc.org |

| Conformation | 3-substitution on oxetane ring increases puckering. | Affects molecular shape and potential for isosteric replacement. | acs.org, utexas.edu |

Structure Activity Relationship Sar and Conformational Analysis in Oxetane Amine Scaffolds

Role of the Oxetane (B1205548) Ring as a Bioisostere in Medicinal Chemistry

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The oxetane ring has emerged as a versatile bioisostere for several common functional groups, offering advantages in terms of stability, solubility, and metabolic profile. nih.gov

The oxetane ring is recognized as an effective bioisostere for the carbonyl group. nih.govguidechem.com This is attributed to their comparable dipole moments and hydrogen bond accepting capabilities. nih.govbiosynth.comnih.gov Unlike carbonyl compounds, which can be susceptible to enzymatic reduction or reactions at the α-carbon, oxetanes provide greater metabolic stability. guidechem.comnih.gov The replacement of a carbonyl with an oxetane can thus maintain or improve binding affinity while reducing metabolic liabilities. biosynth.com Pioneering work has shown that oxetane analogues of ketones can enhance metabolic stability and increase the three-dimensionality of a molecule, all while preserving key interactions like hydrogen bonding. nih.govbiosynth.com

A comparative study on spirocyclic compounds highlighted this advantage, where the replacement of a carbonyl with an oxetane ring led to a significant improvement in metabolic stability, as measured by intrinsic clearance rates in liver microsomes. guidechem.com

Table 1: Comparison of Physicochemical and Biological Properties of Carbonyl vs. Oxetane Analogs Data synthesized from multiple literature sources.

| Parent Compound (Carbonyl) | Oxetane Analog | Change in Lipophilicity (cLogP) | Change in Metabolic Stability (Intrinsic Clearance) |

|---|---|---|---|

| Pyrrolidine-based ketone | Spirocyclic oxetane-pyrrolidine | Variable | Significantly Improved guidechem.com |

| Piperidine-based ketone | Spirocyclic oxetane-piperidine | Variable | Significantly Improved guidechem.com |

More recently, specific oxetane derivatives, namely oxetan-3-ol (B104164), have been investigated as potential bioisosteres for the carboxylic acid functional group. nih.gov Carboxylic acids are often associated with poor permeability and rapid metabolism. The oxetan-3-ol moiety can mimic the hydrogen bonding capabilities of a carboxylic acid while being less acidic and potentially more permeable. nih.gov This makes it a particularly attractive replacement in the design of drugs targeting the central nervous system, where brain penetration is crucial. nih.gov Research suggests that oxetan-3-ol and related structures are promising isosteric replacements for the carboxylic acid group. nih.gov

Impact of the Oxetane Ring on Physicochemical Properties Relevant to Biological Activity

The introduction of an oxetane ring into a molecule like N-(2-Chlorobenzyl)oxetan-3-amine has profound effects on its physicochemical properties, which are directly linked to its biological performance.

The oxetane ring is a small, polar, and markedly three-dimensional motif. nih.govbiosynth.com Its incorporation into a flat molecule can significantly increase its sp³ character, which is often correlated with higher success rates in clinical development due to improved target selectivity and better pharmacokinetic profiles. nih.gov The inherent polarity of the oxetane ring can enhance aqueous solubility and allow for the introduction of steric bulk without a corresponding large increase in lipophilicity or molecular weight. nih.govnih.gov

The oxetane ring is relatively flat compared to its carbocyclic analog, cyclobutane (B1203170), due to reduced gauche interactions. smolecule.com However, substitution on the ring induces a more puckered conformation, enhancing its three-dimensional footprint and allowing for more defined vectoral projection of substituents into a binding pocket. guidechem.com This conformational rigidity can pre-organize the molecule for optimal interaction with its biological target. smolecule.com

A primary driver for the use of oxetanes in drug discovery is their ability to enhance metabolic stability. nih.govnih.gov By replacing metabolically susceptible functionalities like gem-dimethyl groups or carbonyls, the oxetane ring can block common sites of oxidative metabolism. guidechem.combiosynth.com For instance, in N-substituted arylsulfonamides, the progression from carbocyclic rings to an oxetane ring resulted in a marked improvement in metabolic stability in human liver microsomes. guidechem.com

The stability of the oxetane ring itself is influenced by its substitution pattern. nih.gov Studies have shown that 3,3-disubstituted oxetanes are particularly stable. nih.govbiosynth.com In monosubstituted oxetanes, the site of substitution matters; 3-substituted oxetanes are generally more metabolically stable than 2-substituted ones. guidechem.com Metabolite identification studies have shown that for 3-monosubstituted oxetane derivatives, the primary metabolic route can shift away from the ring itself, for example, to N-dealkylation, preserving the core scaffold. guidechem.com

Table 2: Summary of Oxetane Ring Effects on Physicochemical Properties Data synthesized from multiple literature sources.

| Property | Effect of Oxetane Incorporation | Rationale / Mechanism |

|---|---|---|

| Aqueous Solubility | Generally Increased nih.govnih.gov | Increased polarity and reduced lipophilicity compared to isosteric hydrocarbon groups. guidechem.comnih.gov |

| Lipophilicity (LogD/cLogP) | Generally Decreased guidechem.comnih.gov | The polar oxygen atom reduces overall lipophilicity. nih.gov |

| Three-Dimensionality | Increased nih.govbiosynth.com | Introduces sp³ character and conformational rigidity. nih.govsmolecule.com |

| Metabolic Stability | Generally Improved nih.govguidechem.combiosynth.com | Blocks metabolically labile sites; the ring itself is often robust to metabolism. guidechem.comnih.gov |

| Amine Basicity (pKa) | Decreased nih.govsmolecule.com | The strong inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of proximal amines. nih.gov |

Effects on Lipophilicity and Aqueous Solubility Enhancement

The oxetane ring is recognized as a valuable tool for enhancing the aqueous solubility of drug candidates. acs.orgacs.org Its utility stems from its polar nature and three-dimensional structure, which can disrupt crystal lattice packing and increase interactions with water molecules. nih.gov When substituting a gem-dimethyl group with an oxetane, a significant increase in aqueous solubility, ranging from a factor of 4 to over 4000, has been observed, accompanied by a reduction in metabolic degradation in many instances. acs.orgacs.orgutexas.edu This enhancement is attributed to the oxetane's ability to act as a hydrogen bond acceptor, a property comparable to that of many carbonyl functional groups. beilstein-journals.org

The introduction of an oxetane ring generally leads to a reduction in lipophilicity (logP or logD). acs.orgnih.gov For instance, replacing a gem-dimethyl group with an oxetane can significantly decrease the calculated logP (cLogP), which is often associated with reduced metabolic liability. acs.org Studies comparing 3-aminooxetane motifs with other small cyclic amines, such as aminocyclopropane and aminocyclobutane, have shown that the oxetane derivative can lower logD by approximately 0.8 units. acs.org

The following table summarizes the comparative effects of different substituents on lipophilicity and solubility.

| Feature Comparison | gem-Dimethyl Group | Carbonyl Group | Oxetane Group |

| Lipophilicity | High | Moderate | Low |

| Aqueous Solubility | Low | Moderate | High |

| Metabolic Stability | Can be a site of metabolism | Can be susceptible to enzymatic modification | Generally more stable |

These properties make oxetane-containing compounds, such as N-(2-Chlorobenzyl)oxetan-3-amine, attractive for development as they are predicted to have a favorable balance of solubility and permeability.

Alterations in pKa and Basicity of Proximal Amine Functions

The oxetane ring exerts a significant, distance-dependent inductive electron-withdrawing effect on neighboring functional groups. vulcanchem.com This effect can be harnessed to modulate the basicity (pKa) of a nearby amine. The pKa of an amine is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. srce.hralfa-chemistry.com

The presence of the electronegative oxygen atom in the oxetane ring reduces the electron density on the proximal amine's nitrogen atom, thereby lowering its basicity. nih.gov Studies have shown that placing an oxetane ring alpha to an amine can reduce its pKa by as much as 2.7 units. nih.gov This ability to fine-tune the pKa of an amine is a key advantage in drug design, as it can help to reduce undesirable interactions with targets such as the hERG ion channel. nih.gov

The table below illustrates the effect of the oxetane ring on the pKa of a proximal amine compared to other cyclic ethers. utexas.edu

| Cyclic Ether | pKa of Proximal Amine |

| Tetrahydrofuran (B95107) | Higher |

| Oxetane | Lower |

| Oxirane | Lowest |

For N-(2-Chlorobenzyl)oxetan-3-amine, the oxetane ring is expected to lower the basicity of the secondary amine, influencing its pharmacokinetic and pharmacodynamic profile.

Conformational Preferences and Puckering Angle Dynamics of the Oxetane Ring

The oxetane ring is not planar and adopts a puckered conformation. acs.orgbeilstein-journals.org The degree of puckering is influenced by the substitution pattern on the ring. acs.org Unsubstituted oxetane has a relatively small puckering angle, but the introduction of substituents can lead to more pronounced puckering due to increased eclipsing interactions. acs.org For example, the biodegradable insecticide EDO, a substituted oxetane, exhibits a puckering angle of 16°. acs.org

The conformational dynamics of the oxetane ring in N-(2-Chlorobenzyl)oxetan-3-amine will influence the spatial orientation of the chlorobenzyl and amine groups, which is a critical determinant of its binding affinity to its biological target.

Structural Determinants of Biological Target Interaction and Binding Affinity

While specific data on the biological targets of N-(2-Chlorobenzyl)oxetan-3-amine are not extensively available in the public domain, the broader class of amino-oxetanes has been explored for a variety of biological activities. These compounds are often designed as bioisosteres of other functional groups to improve pharmacological properties. nih.gov For instance, 3-aminooxetane derivatives have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor complex. mdpi.com

The structural features of N-(2-Chlorobenzyl)oxetan-3-amine, namely the oxetane ring, the secondary amine, and the 2-chlorobenzyl group, are all expected to contribute to its interaction with biological targets. The oxetane oxygen can act as a hydrogen bond acceptor, while the amine nitrogen can act as a hydrogen bond donor and can be protonated to form ionic interactions. beilstein-journals.org The 2-chlorobenzyl group provides a hydrophobic surface for van der Waals interactions and potential halogen bonding.

Structure-Activity Relationships of N-(2-oxo-3-oxetanyl)amides as N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors

A closely related class of compounds, N-(2-oxo-3-oxetanyl)amides, has been extensively studied as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase involved in the degradation of lipid signaling molecules like palmitoylethanolamide (B50096) (PEA). nih.gov These studies provide valuable insights into the SAR of oxetane-containing compounds.

The inhibitory activity of these compounds is dependent on the presence of the β-lactone ring within the 2-oxo-oxetanyl moiety. nih.gov The proposed mechanism of action involves the acylation of the catalytic cysteine residue in the NAAA active site by the β-lactone. nih.gov

Key SAR findings for this class of inhibitors include:

Stereochemistry: The (S)-enantiomer of the 3-oxetanyl position is generally more potent.

Amide Substituent: The nature of the substituent on the amide nitrogen is crucial for potency. Aromatic groups, particularly a biphenyl-4-carboxamide, have been shown to enhance inhibitory activity. For example, (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide is more potent than (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide. nih.gov

The following table presents the inhibitory potency of selected N-(2-oxo-3-oxetanyl)amide derivatives against rat NAAA. nih.gov

| Compound | R-Group on Amide | IC50 (nM) |

| (S)-OOPP | 3-phenylpropionyl | 420 |

| 7h | biphenyl-4-carbonyl | 115 |

These findings highlight the importance of the oxetane scaffold and the nature of the appended lipophilic group in achieving potent NAAA inhibition.

Influence of Amine Fragment Geometry and Substitution on Receptor Affinity

The geometry and substitution pattern of the amine fragment in bioactive molecules play a critical role in determining receptor affinity and selectivity. mdpi.com For N-(2-Chlorobenzyl)oxetan-3-amine, the secondary amine is a key functional group that can participate in hydrogen bonding and ionic interactions with the target receptor.

The substitution on the amine nitrogen significantly influences the compound's properties. The presence of the 2-chlorobenzyl group introduces steric bulk and specific electronic properties that will dictate the binding orientation and affinity. In related systems, the nature of the N-substituent has been shown to be a key determinant of biological activity. For example, in a series of cholesteryl ester transfer protein (CETP) inhibitors, the N,N-substituted amine derivatives showed varied activity based on the nature of the substituents. nih.gov

Furthermore, the conformational constraint imposed by the oxetane ring on the amine substituent is a critical factor. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. acs.org

Substitution Effects on the Chlorobenzyl Moiety and its Role in Modulating Biological Activity

The 2-chlorobenzyl moiety of N-(2-Chlorobenzyl)oxetan-3-amine is a crucial component for its biological activity. The substitution pattern on the benzyl (B1604629) ring can significantly impact a molecule's interaction with its target. The chlorine atom at the ortho position has several effects:

Electronic Effects: Chlorine is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring and its ability to participate in π-π stacking or other electronic interactions with the receptor. libretexts.org

Steric Effects: The ortho-chloro substituent imposes a steric constraint that can influence the preferred conformation of the benzyl group relative to the rest of the molecule. This can be critical for fitting into a specific binding pocket.

Lipophilicity: The chloro group increases the lipophilicity of the benzyl ring, which can enhance membrane permeability and hydrophobic interactions with the target.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the receptor binding site, which can contribute to binding affinity.

In studies of related compounds, substitutions on the benzyl ring have been shown to have a profound effect on biological activity. For example, in a series of oxetanyl-quinoline derivatives with antimicrobial activity, various substitutions on a benzyloxy group at the 3-position of the oxetane ring, including chloro, bromo, and cyano groups, significantly influenced the antitubercular activity. nih.gov This highlights the importance of the nature and position of substituents on the benzyl ring in modulating the biological profile of this class of compounds.

Computational and Theoretical Investigations of N 2 Chlorobenzyl Oxetan 3 Amine

Quantum Chemical Calculations and Molecular Modeling Studies

Quantum chemical calculations and molecular modeling offer a detailed view of the electronic structure and geometric parameters of N-(2-chlorobenzyl)oxetan-3-amine. These studies are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Ab initio and Density Functional Theory (DFT) methods are commonly employed to optimize the molecular geometry of N-(2-chlorobenzyl)oxetan-3-amine. These calculations can predict key structural parameters. For instance, the puckered nature of the oxetane (B1205548) ring is a critical feature. acs.org Computational studies have shown that substituents on the oxetane ring can influence its puckering angle. acs.org In the case of N-(2-chlorobenzyl)oxetan-3-amine, the bulky 2-chlorobenzyl group attached to the amine at the 3-position is expected to significantly affect the ring's conformation.

Molecular modeling studies also allow for the calculation of various physicochemical properties. These properties are essential for assessing the drug-likeness of a compound.

Table 1: Calculated Physicochemical Properties of N-(2-Chlorobenzyl)oxetan-3-amine

| Property | Predicted Value |

| Molecular Weight | 213.68 g/mol |

| LogP | 2.5 |

| Topological Polar Surface Area (TPSA) | 21.3 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 2 |

These predicted values suggest that N-(2-chlorobenzyl)oxetan-3-amine possesses properties that are generally considered favorable for oral bioavailability.

Mechanistic Elucidation of Reaction Pathways through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving N-(2-chlorobenzyl)oxetan-3-amine. For instance, understanding the synthesis of this compound can be enhanced through theoretical calculations. A common route to similar oxetane-containing compounds involves the Williamson etherification for the formation of the oxetane ring. acs.org

Theoretical calculations can model the transition states and reaction intermediates of such synthetic pathways. By calculating the energy barriers for different potential routes, the most likely reaction mechanism can be identified. This not only provides fundamental chemical insight but also aids in optimizing reaction conditions to improve yield and reduce byproducts.

Furthermore, computational studies can predict the reactivity of the molecule. For example, the nitrogen atom of the amine group and the oxygen atom of the oxetane ring are potential sites for electrophilic attack, while the aromatic ring can undergo electrophilic substitution. Mapping the molecular electrostatic potential (MEP) can visually identify the electron-rich and electron-poor regions of the molecule, thereby predicting its reactive sites. nih.gov

Conformational Analysis of the Oxetane-Amine Scaffold Using Theoretical Approaches

The three-dimensional structure of N-(2-chlorobenzyl)oxetan-3-amine is crucial for its biological activity. The oxetane ring is known to act as a "conformational lock," rigidifying the structure of the molecule. acs.orgnih.gov Theoretical approaches, such as molecular mechanics and molecular dynamics simulations, are employed to explore the conformational landscape of the oxetane-amine scaffold.

Nuclear Magnetic Resonance (NMR) spectroscopy parameters, such as nuclear Overhauser effects (NOEs), can be predicted from theoretical models and compared with experimental data to validate the computed conformations. acs.org These combined theoretical and experimental approaches provide a comprehensive understanding of the molecule's solution-state structure.

Prediction of Molecular Interactions with Biological Macromolecules through Docking and Dynamics

To explore the therapeutic potential of N-(2-chlorobenzyl)oxetan-3-amine, molecular docking and molecular dynamics (MD) simulations are powerful tools to predict its interactions with biological macromolecules like proteins and nucleic acids. frontiersin.org These computational techniques are central to modern drug discovery. utrgv.edu

Molecular docking predicts the preferred binding orientation of the compound within the active site of a target protein. nih.gov This process generates a binding score, which estimates the binding affinity. For instance, if N-(2-chlorobenzyl)oxetan-3-amine were to be investigated as an inhibitor of a specific enzyme, docking studies would be the first step.

Table 2: Hypothetical Docking Results of N-(2-Chlorobenzyl)oxetan-3-amine with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Phe85, Leu13, Val21, Asp145 |

| Hydrogen Bonds | 1 (with Asp145) |

| Hydrophobic Interactions | Phe85, Leu13, Val21 |

Following docking, molecular dynamics simulations can be performed to study the stability of the protein-ligand complex over time. researchgate.net These simulations provide insights into the dynamic nature of the interactions and can reveal conformational changes in both the ligand and the protein upon binding. utrgv.edu Analysis of the MD trajectory can highlight key interactions that are persistent throughout the simulation, which are likely to be crucial for the compound's biological activity.

Research Applications in Chemical Biology and Drug Discovery

Development of Biologically Active Compounds Incorporating the N-(2-Chlorobenzyl)oxetan-3-amine Scaffold

While direct research on the specific molecule N-(2-Chlorobenzyl)oxetan-3-amine is limited in publicly available literature, extensive studies on its constituent scaffolds—the oxetane (B1205548) ring and N-(2-chlorobenzyl) derivatives—provide a strong basis for its potential applications. Medicinal chemists frequently utilize these scaffolds to develop novel, biologically active compounds. The oxetane moiety is often introduced late in drug discovery campaigns to refine pharmacokinetic properties of lead compounds. acs.org Similarly, the substituted benzyl (B1604629) group is a key pharmacophore in many established and experimental therapeutic agents.

Enzyme Inhibitor Design and Optimization

The unique properties of the oxetane ring make it a valuable tool in the design of enzyme inhibitors. Its incorporation can lead to improved potency and better drug-like properties.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors : In the development of IDO1 inhibitors for cancer immunotherapy, replacing a cyclobutane (B1203170) ring with an oxetane moiety in a diamide-based compound led to a potent inhibitor with significantly improved metabolic profile and potency. nih.gov

Fat Mass and Obesity-Associated Protein (FTO) Inhibitors : An oxetanyl-containing compound was found to be a potent enzymatic inhibitor of FTO, a target in cancer therapy, showing significant selectivity over other demethylases. nih.gov

Matrix Metalloproteinase 13 (MMP-13) Inhibitors : The oxetane moiety has been incorporated into small molecule inhibitors of MMP-13, a target in breast cancer, with the goal of enhancing physicochemical properties. nih.gov

1-deoxy-D-xylulose 5-phosphate synthase (DXS) Inhibitors : A compound featuring the N-(2-chlorobenzyl) group, N-(2-chlorobenzyl)-substituted hydroxamate, was identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an essential enzyme in the non-mevalonate pathway for isoprenoid biosynthesis in many pathogens. This compound exhibited an IC₅₀ value of 1.0 μM. nih.gov

The strategic placement of an oxetane ring can block metabolically vulnerable sites in a molecule, while the chlorobenzyl group can engage in specific binding interactions within an enzyme's active site. nih.gov

Receptor Modulator Development

The N-benzyl moiety is a core component of many compounds designed to modulate receptor activity, particularly in the central nervous system. The oxetane ring can be used to fine-tune the basicity of nearby amine groups, a critical factor for receptor binding and pharmacokinetic profiles. nih.gov The inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the pKa of an adjacent amine, which can improve cell permeability and reduce off-target effects, such as hERG channel inhibition. nih.gov

While direct modulators containing the precise N-(2-Chlorobenzyl)oxetan-3-amine structure are not prominently documented, related structures highlight the potential of this scaffold.

Cholinesterase Inhibitors for Alzheimer's Disease : Derivatives of donepezil (B133215) containing an N-benzylpiperidine moiety have been synthesized. One promising compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, acts as a butyrylcholinesterase inhibitor (IC₅₀ = 0.72 μM) and also possesses β-amyloid anti-aggregation activity. nih.gov

Selective Estrogen Receptor Modulators (SERMs) : The N-benzyl group is a component in various SERM scaffolds. These compounds can act as either agonists or antagonists of estrogen receptors depending on the tissue, making them useful for treating breast cancer and osteoporosis. nih.govdrugbank.com For example, chromene derivatives with N-benzyl-like structures have been explored as estrogen receptor modulators. google.com

Cannabinoid CB1 Receptor Modulators : A diarylurea compound, 1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea, has been studied as an allosteric modulator of the cannabinoid CB1 receptor, demonstrating the utility of the chlorophenyl group in receptor-targeted compounds. acs.org

Research into Antimicrobial Agent Development

The search for new antimicrobial agents is a critical area of research, and both the N-(2-chlorobenzyl) and oxetane moieties have been featured in compounds with antimicrobial activity.

Inhibition of Haemophilus influenzae : The N-(2-chlorobenzyl)-substituted hydroxamate that inhibits the DXS enzyme has been shown to inhibit the growth of the bacterium Haemophilus influenzae. nih.gov

General Antibacterial Activity : In a separate study, N-(2-Chlorobenzyl)-3-methylbut-2-enamide was synthesized and showed inhibitory activity against Staphylococcus, E. coli, and B. subtilis. researchgate.net

Oxetane-Quinoline Conjugates : A series of novel quinoline (B57606) derivatives bearing a substituted oxetane ring were synthesized and screened for antimicrobial activity. Several of these compounds showed good antibacterial activity against Proteus mirabilis and Bacillus subtilis, as well as antifungal activity against Aspergillus niger. acs.orgresearchgate.net

The data suggests that combining the N-(2-chlorobenzyl) group, known for its activity in certain antibacterial contexts, with an oxetane ring, a scaffold known to improve drug-like properties, could be a promising strategy for developing new antimicrobial agents.

| Compound Class | Target Organism(s) | Activity/Finding |

| N-(2-chlorobenzyl)-substituted hydroxamate | Haemophilus influenzae | Inhibits growth by targeting the DXS enzyme. nih.gov |

| N-(2-Chlorobenzyl)-3-methylbut-2-enamide | Staphylococcus, E. coli, B. subtilis | Exhibited antibacterial activity. researchgate.net |

| Oxetanyl-quinoline derivatives | P. mirabilis, B. subtilis, A. niger | Showed good antibacterial and antifungal activity. researchgate.net |

Exploration of Anticancer Activities

The development of novel anticancer agents is a major focus of medicinal chemistry, and compounds containing N-benzyl and oxetane scaffolds have shown significant promise.

N-Benzyl Indole (B1671886) Analogs : A series of N-benzyl indole analogs have been synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. One analog, (Z)-5-((5-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-one, exhibited potent growth inhibition against melanoma and ovarian cancer cells. nih.gov Another study on N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides found compounds with potent cytotoxicity against colon, prostate, and lung cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov

Kinase Inhibitors : The maleimide (B117702) derivative 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione was developed as an inhibitor of several protein kinases and showed high toxicity towards colon and cervical carcinoma cells. researchgate.net

Oxetane-Containing Inhibitors : The oxetane ring has been incorporated into numerous anticancer agent scaffolds. It has been used to enhance the properties of inhibitors for targets like IDO1, FTO, and various kinases, often leading to improved solubility and metabolic stability, which are crucial for in vivo efficacy. nih.gov Fused heterocyclic systems containing oxetane have also been investigated as potential DNA intercalating agents. researchgate.net

| Compound/Scaffold | Cancer Cell Line(s) | Activity/Finding |

| (Z)-5-((5-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-one | Melanoma (UACC-257), Ovarian (OVCAR-8) | Potent growth inhibition (GI₅₀ = 13.3 nM and 19.5 nM, respectively). nih.gov |

| 1-(4-chlorobenzyl)-carbohydrazides | Colon (SW620), Prostate (PC-3), Lung (NCI-H23) | Very strong cytotoxicity, with IC₅₀ values as low as 0.001 µM. nih.gov |

| 1-(4-chlorobenzyl)-pyrrole-2,5-dione (MI-1) | Colon (HCT116), Cervical (HeLa) | High toxicity with GI₅₀ values from 0.75–7.22 µg/mL. researchgate.net |

| Oxetane-containing scaffolds | Various | Used to improve potency, solubility, and metabolic profiles of various enzyme inhibitors (e.g., IDO1, FTO). nih.gov |

Investigation as Phosphodiesterase and Glucokinase Activators

Phosphodiesterase (PDE) Modulators : PDEs are enzymes that regulate cellular levels of cAMP and cGMP. lbl.gov While there are no specific reports of N-(2-Chlorobenzyl)oxetan-3-amine as a PDE modulator, related structures have been explored. In the development of a family of potent PDE4 inhibitors, a 1-(2-chloro-phenyl)-pyrazole derivative showed a significant increase in potency, with the ortho-chloro substitution making several favorable hydrophobic contacts within the enzyme's binding site. lbl.govnih.gov This highlights the potential role of the 2-chlorophenyl group in designing PDE inhibitors. Conversely, some research has focused on developing activators of specific PDE4 isoforms. google.com

Glucokinase (GK) Activators : Glucokinase activators (GKAs) are a class of drugs being investigated for the treatment of type 2 diabetes. nih.govsigmaaldrich.com They work by activating glucokinase, a key enzyme in glucose metabolism. nih.gov Numerous chemical scaffolds have been developed as GKAs, including phenylacetamides and aminopyrazine derivatives. nih.gov While several GKAs have advanced to clinical trials, none are based on the N-(2-Chlorobenzyl)oxetan-3-amine scaffold. nih.govwipo.intwipo.int The development of novel, structurally distinct GKAs remains an active area of research, representing a potential, though currently unexplored, application for this scaffold.

General Anti-infective Applications

Beyond the specific antibacterial activities mentioned previously, the structural motifs of N-(2-Chlorobenzyl)oxetan-3-amine are relevant to broader anti-infective research.

Antiviral Activity : The oxetane ring has been incorporated into inhibitors of the Respiratory Syncytial Virus (RSV). Replacing a gem-dimethyl group with an oxetane in one series of compounds led to remarkably improved anti-RSV effects and excellent oral activity in vivo. The oxetane's electron-withdrawing nature helped to reduce the basicity of a terminal amine, which was critical for the compound's pharmacokinetic profile. nih.gov

Antifungal and Antimalarial Activity : Heterocyclic compounds containing oxazole (B20620) rings, which share some structural similarities with oxetanes as small oxygen-containing heterocycles, have been investigated for antifungal and antimalarial properties against Plasmodium falciparum. cbijournal.com Furthermore, broad reviews of antimicrobial agents have noted that various heterocyclic structures, such as those containing a 1,3,4-oxadiazole (B1194373) ring, show promising antifungal, antiprotozoal, and antiviral activities. nih.gov This suggests a general utility for small, polar heterocyclic scaffolds in the design of anti-infective agents.

Exploration of Specific Molecular Targets and Biochemical Pathways

Detailed studies specifically delineating the molecular targets and biochemical pathways of N-(2-Chlorobenzyl)oxetan-3-amine are not yet widely published. However, the structural motifs present in the molecule offer insights into its potential biological activities. The oxetane ring, a four-membered cyclic ether, is a known pharmacophore that can influence a compound's metabolic stability and conformational properties. Its incorporation into drug candidates has been shown to improve properties such as solubility and lipophilicity.

The N-(2-chlorobenzyl) moiety is also of significant interest. The presence of a chlorine atom on the benzyl group can modulate the electronic properties of the molecule, potentially influencing its binding affinity to biological targets. Research on analogous compounds, such as N-(3-Fluorobenzyl)oxetan-3-amine, suggests that molecules in this class may interact with a variety of enzymes and receptors. smolecule.com The oxetane ring in such compounds can undergo ring-opening reactions, leading to the formation of reactive intermediates that may modulate biochemical pathways. smolecule.com Preliminary investigations into related oxetane-containing molecules have hinted at potential antimicrobial and anticancer properties, suggesting that N-(2-Chlorobenzyl)oxetan-3-amine could be a candidate for further exploration in these therapeutic areas. smolecule.com

Utilization as Advanced Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis

The unique structural characteristics of N-(2-Chlorobenzyl)oxetan-3-amine make it a valuable building block for organic synthesis. The oxetane ring, with its inherent ring strain, provides a reactive handle for various chemical transformations. The primary amine group serves as a key functional group for the introduction of diverse substituents through reactions such as acylation, alkylation, and reductive amination, allowing for the construction of a library of derivatives for further study.

The synthesis of N-(2-Chlorobenzyl)oxetan-3-amine itself likely involves a multi-step process. A common strategy for creating similar N-substituted oxetane-3-amines involves the initial formation of the oxetane ring, followed by the introduction of the desired benzyl group. smolecule.com This is often achieved through the reaction of oxetan-3-amine with a suitable 2-chlorobenzyl halide or through reductive amination of oxetan-3-one with 2-chlorobenzylamine (B130927).

The compound serves as a scaffold for the development of more complex molecules. The combination of the strained oxetane ring and the functionalized benzyl group provides a platform for creating novel chemical entities with potential applications in medicinal chemistry and materials science. smolecule.com The ability to modify the structure at the amine and potentially at the aromatic ring allows for the fine-tuning of its physicochemical and biological properties.

Future Perspectives and Challenges in Research on N 2 Chlorobenzyl Oxetan 3 Amine

Development of Novel Oxetane (B1205548) Building Blocks for Enhanced Synthetic Diversity

A primary challenge and a significant area for future development lie in the expansion of the chemical space around the oxetane core. The availability of a diverse array of functionalized oxetane building blocks is paramount for creating a wide range of analogs of N-(2-Chlorobenzyl)oxetan-3-amine. Currently, synthetic routes often rely on commercially available starting materials like oxetan-3-one and 3-amino-oxetane.

Future research should focus on:

Stereospecific Synthesis: Developing methods for the stereocontrolled synthesis of substituted oxetanes will be critical for exploring the impact of chirality on biological activity.

Multi-functionalized Oxetanes: Creating oxetane rings bearing multiple functional groups will enable the introduction of diverse pharmacophoric features and allow for more complex molecular architectures.

Novel Ring Systems: Investigating the synthesis of spirocyclic and fused oxetane systems incorporating the N-(2-Chlorobenzyl)amine motif could lead to compounds with unique conformational constraints and improved pharmacological properties.

The development of a more extensive library of oxetane building blocks will undoubtedly accelerate the discovery of new and more potent derivatives.

Advancements in Synthetic Accessibility and Methodologies for Complex Analogs

While the incorporation of the oxetane motif can offer significant advantages in drug design, the synthesis of complex analogs of N-(2-Chlorobenzyl)oxetan-3-amine presents notable challenges. The inherent ring strain of the oxetane can render it susceptible to opening under certain reaction conditions.

Future advancements in synthetic methodologies should aim to:

Develop Robust and Scalable Syntheses: Creating efficient and high-yielding synthetic routes that are amenable to large-scale production is essential for the progression of promising candidates into clinical development.

Late-Stage Functionalization: Exploring late-stage C-H functionalization of the oxetane ring and the benzyl (B1604629) group will provide a powerful tool for rapidly generating a library of analogs from a common intermediate, thereby streamlining the structure-activity relationship (SAR) studies.

Flow Chemistry and Automation: Employing flow chemistry and automated synthesis platforms can help to overcome challenges associated with handling reactive intermediates and can accelerate the optimization of reaction conditions.

Overcoming these synthetic hurdles will be crucial for the efficient exploration of the chemical space around N-(2-Chlorobenzyl)oxetan-3-amine.

Deeper Elucidation of Structure-Activity Relationships Across Diverse Biological Systems

A thorough understanding of the structure-activity relationships (SAR) is fundamental to the rational design of more effective and selective drug candidates. For N-(2-Chlorobenzyl)oxetan-3-amine, a systematic investigation of how modifications to its structure affect its biological activity is a key area for future research.

Key SAR studies should include:

Substitution on the Benzyl Ring: Systematically exploring the effect of different substituents at various positions on the phenyl ring will help to identify key interactions with biological targets. The position and nature of the chloro substituent in the parent compound provide a starting point for this exploration.

Modification of the Amine Linker: Investigating the impact of altering the length and nature of the linker between the oxetane and the benzyl group can provide insights into optimal spacing and flexibility for target binding.

Stereochemistry: As mentioned earlier, the synthesis and biological evaluation of individual enantiomers are crucial to understanding if a specific stereoisomer is responsible for the desired activity.

Comprehensive SAR data will be invaluable for building predictive models and guiding the design of next-generation analogs with improved potency and selectivity.

Exploration of New Therapeutic Areas and Biological Applications

While the initial interest in N-(2-Chlorobenzyl)oxetan-3-amine may be focused on a specific therapeutic area, the unique properties conferred by the oxetane ring suggest that its derivatives could have applications across a range of diseases. The oxetane moiety is known to improve physicochemical properties such as solubility and metabolic stability, which are desirable attributes for any drug candidate.

Future research should therefore aim to:

Broad Biological Screening: Subjecting N-(2-Chlorobenzyl)oxetan-3-amine and its analogs to a wide range of biological assays will help to identify novel therapeutic targets and potential new indications.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be essential to understand how these compounds exert their effects at the molecular level.

Investigation as a Bioisostere: Further exploring the use of the N-benzyloxetan-3-amine motif as a bioisosteric replacement for other chemical groups in known bioactive molecules could lead to the discovery of compounds with improved drug-like properties.

The exploration of new therapeutic avenues holds the potential to significantly expand the impact of research on this promising chemical scaffold.

Q & A

Q. How is N-(2-Chlorobenzyl)oxetan-3-amine synthesized, and what are the critical reaction conditions?

The synthesis typically involves nucleophilic substitution between 2-chlorobenzylamine and oxetan-3-amine derivatives. A common method uses polar aprotic solvents (e.g., DMF) with bases like NaH or K₂CO₃ to deprotonate the amine, facilitating the reaction at controlled temperatures (40-60°C) for 12-24 hours. Optimizing stoichiometry and solvent choice (e.g., THF for milder conditions) can improve yields up to 75-85% . Industrial-scale approaches may employ continuous flow reactors, but academic labs favor batch processes with rigorous purity monitoring via TLC or HPLC .

Q. What analytical techniques confirm the structure and purity of N-(2-Chlorobenzyl)oxetan-3-amine?